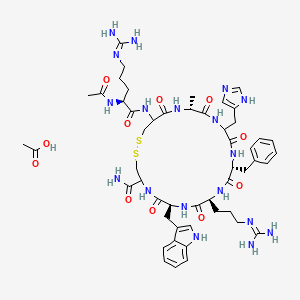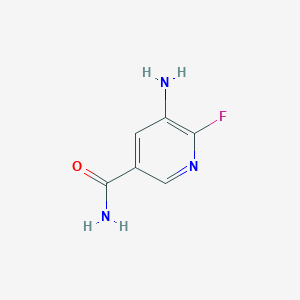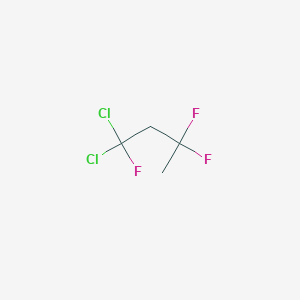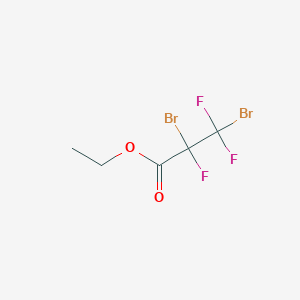
Ethyl 2,3-dibromo-2,3,3-trifluoropropanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 2,3-dibromo-2,3,3-trifluoropropanoate is a chemical compound with the molecular formula C5H5Br2F3O2. It is a colorless to light yellow liquid that is used in various chemical synthesis processes. This compound is known for its reactivity due to the presence of bromine and fluorine atoms, making it a valuable intermediate in organic synthesis.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Ethyl 2,3-dibromo-2,3,3-trifluoropropanoate can be synthesized through the bromination of ethyl 2,3,3-trifluoropropanoate. The reaction typically involves the use of bromine (Br2) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3). The reaction is carried out under controlled conditions to ensure the selective bromination at the desired positions.
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale bromination processes. The reaction is conducted in a reactor where ethyl 2,3,3-trifluoropropanoate is mixed with bromine and a catalyst. The reaction mixture is then heated to facilitate the bromination process. After the reaction is complete, the product is purified through distillation or recrystallization to obtain the desired compound with high purity.
Análisis De Reacciones Químicas
Types of Reactions
Ethyl 2,3-dibromo-2,3,3-trifluoropropanoate undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other nucleophiles such as hydroxide (OH-), amine (NH2-), or alkoxide (RO-).
Reduction Reactions: The compound can be reduced to form ethyl 2,3,3-trifluoropropanoate by using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Elimination Reactions: Under basic conditions, the compound can undergo elimination reactions to form alkenes.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydroxide (NaOH), ammonia (NH3), and sodium alkoxides (NaOR). The reactions are typically carried out in polar solvents such as water or alcohols.
Reduction Reactions: Reducing agents like LiAlH4 or NaBH4 are used in aprotic solvents such as tetrahydrofuran (THF) or diethyl ether.
Elimination Reactions: Strong bases like potassium tert-butoxide (KOtBu) are used in solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).
Major Products Formed
Substitution Reactions: Products include ethyl 2,3-dihydroxy-2,3,3-trifluoropropanoate, ethyl 2,3-diamino-2,3,3-trifluoropropanoate, and ethyl 2,3-dialkoxy-2,3,3-trifluoropropanoate.
Reduction Reactions: The major product is ethyl 2,3,3-trifluoropropanoate.
Elimination Reactions: The major products are alkenes such as ethyl 2,3,3-trifluoropropenoate.
Aplicaciones Científicas De Investigación
Ethyl 2,3-dibromo-2,3,3-trifluoropropanoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various fluorinated compounds, which are valuable in the development of pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions due to its ability to form covalent bonds with biological molecules.
Medicine: It is explored for its potential use in the development of new drugs, particularly those targeting cancer and infectious diseases.
Industry: The compound is used in the production of specialty chemicals and materials, including polymers and surfactants.
Mecanismo De Acción
The mechanism of action of ethyl 2,3-dibromo-2,3,3-trifluoropropanoate involves its reactivity with nucleophiles. The bromine atoms in the compound are highly electrophilic, making them susceptible to nucleophilic attack. This leads to the formation of covalent bonds with nucleophiles, resulting in the substitution of bromine atoms with other functional groups. The presence of fluorine atoms enhances the compound’s stability and reactivity, making it a versatile intermediate in various chemical reactions.
Comparación Con Compuestos Similares
Ethyl 2,3-dibromo-2,3,3-trifluoropropanoate can be compared with other similar compounds such as:
Ethyl 2,3-dibromopropionate: This compound lacks the trifluoromethyl group, making it less reactive and less stable compared to this compound.
Ethyl 2,3,3-trifluoropropanoate: This compound lacks the bromine atoms, making it less electrophilic and less reactive in nucleophilic substitution reactions.
Ethyl 2-bromo-2,3,3-trifluoropropanoate: This compound has only one bromine atom, making it less reactive in substitution reactions compared to this compound.
This compound stands out due to its unique combination of bromine and fluorine atoms, which confer high reactivity and stability, making it a valuable compound in various chemical synthesis processes.
Propiedades
Número CAS |
379-05-5 |
|---|---|
Fórmula molecular |
C5H5Br2F3O2 |
Peso molecular |
313.89 g/mol |
Nombre IUPAC |
ethyl 2,3-dibromo-2,3,3-trifluoropropanoate |
InChI |
InChI=1S/C5H5Br2F3O2/c1-2-12-3(11)4(6,8)5(7,9)10/h2H2,1H3 |
Clave InChI |
WREQXQZHJNQVOC-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C(C(F)(F)Br)(F)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


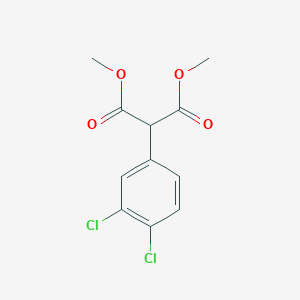
![(2S)-N-[(2R)-1-[[(3S,6S,8S,12S,13R,17R,23S)-13-[(2S)-butan-2-yl]-12-hydroxy-20-[(4-methoxyphenyl)methyl]-6,17,21-trimethyl-3-(2-methylpropyl)-2,5,7,10,15,19,22-heptaoxo-8-propan-2-yl-9,18-dioxa-1,4,14,21-tetrazabicyclo[21.3.0]hexacosan-16-yl]amino]-4-methyl-1-oxopentan-2-yl]-1-[(2S)-2-hydroxypropanoyl]-N-methylpyrrolidine-2-carboxamide](/img/structure/B14752819.png)
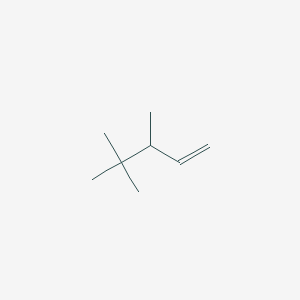
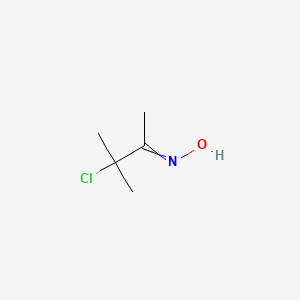

![[3-[[1-hydroxy-2-(hydroxymethyl)-4-(4-octylphenyl)butan-2-yl]amino]-3-oxopropyl]-triphenylphosphanium;bromide](/img/structure/B14752855.png)

![4h-Imidazo[1,5,4-de]quinoxaline](/img/structure/B14752864.png)
![N,N-diethylethanamine;5-[2-(5-sulfanylidene-2H-1,2,4-oxadiazol-3-yl)pyridin-4-yl]-1H-benzo[g][1,5]benzodiazepine-2,4-dione](/img/structure/B14752867.png)
![1,1,1,2,2,3,3,4,4,5,5,6,6-Tridecafluoro-6-[(tridecafluorohexyl)oxy]hexane](/img/structure/B14752868.png)
